Sulforhodamine-PEG4-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

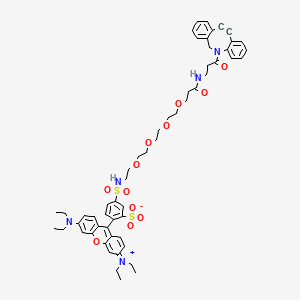

Sulforhodamine-PEG4-DBCO is a PEG derivative containing a DBCO group and a rhodamine dye. DBCO enables copper free Click Chemistry and will react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This reagent will be an ideal alternative to copper intolerant applications and can be used to label cells, tissues, biomarkers or nanoparticles.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : Sulforhodamine-PEG4-DBCO is particularly effective for attaching biomolecules such as proteins or antibodies to surfaces or other molecules. This capability enhances the development of targeted therapies and diagnostics.

Case Study : In a study examining the conjugation of proteins to surfaces using DBCO chemistry, researchers demonstrated that the DBCO-functionalized nanoparticles exhibited superior reactivity in biological environments. The study confirmed efficient bioorthogonal reactions even in complex media like fetal bovine serum, highlighting the compound's utility in live-cell applications .

Drug Delivery Systems

Overview : The properties of this compound facilitate the creation of advanced drug delivery systems that allow for controlled release of therapeutics.

Data Table: Drug Delivery Applications

Fluorescent Labeling

Overview : Researchers utilize this compound for fluorescent labeling of biomolecules, enabling visualization and tracking in cellular studies.

Case Study : A study involving the modification of silk fibers with DBCO revealed that the resulting fluorescent properties could be tailored by changing the fluorophores used. This method allows for the development of various fluorescently labeled biomaterials for imaging applications .

Nanoparticle Functionalization

Overview : The compound is effective in modifying nanoparticles for biomedical applications, improving their stability and targeting capabilities in imaging and therapy.

Data Table: Nanoparticle Functionalization Studies

Surface Modification

Overview : this compound is used to modify surfaces of materials for biosensors, enhancing sensitivity and specificity in detecting biological analytes.

Case Study : In a recent investigation into biosensor technology, researchers showed that surfaces modified with DBCO exhibited improved binding affinity for target analytes compared to unmodified surfaces. This enhancement is crucial for developing sensitive diagnostic tools .

Eigenschaften

Molekularformel |

C56H65N5O12S2 |

|---|---|

Molekulargewicht |

1064.28 |

IUPAC-Name |

5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |

InChI |

InChI=1S/C56H65N5O12S2/c1-5-59(6-2)44-19-22-47-51(37-44)73-52-38-45(60(7-3)8-4)20-23-48(52)56(47)49-24-21-46(39-53(49)75(66,67)68)74(64,65)58-28-30-70-32-34-72-36-35-71-33-31-69-29-26-54(62)57-27-25-55(63)61-40-43-15-10-9-13-41(43)17-18-42-14-11-12-16-50(42)61/h9-16,19-24,37-39,58H,5-8,25-36,40H2,1-4H3,(H-,57,62,66,67,68) |

InChI-Schlüssel |

HXFMGTSCUROEKW-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)S(=O)(=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sulforhodamine-PEG4-DBCO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.